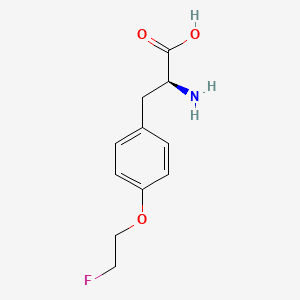
o-(2-Fluoroethyl)tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Fluoroethyl)tyrosine is a fluorine-18 labeled analogue of the amino acid tyrosine. It is commonly used as a tracer in positron emission tomography (PET) imaging, particularly for brain tumors. This compound is known for its high specificity and favorable in vivo characteristics, making it a valuable tool in medical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(2-Fluoroethyl)tyrosine can be synthesized using both direct and indirect labeling methods. The direct method involves the nucleophilic radiofluorination of a protected precursor, such as N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, followed by rapid removal of the protecting group . The indirect method consists of a two-step reaction: fluorination of 1,2-bis(tosyloxy)ethane and fluoroalkylation of unprotected L-tyrosine . Both methods yield high radiochemical purity and efficiency.
Industrial Production Methods: Industrial production of this compound often involves automated synthesis using solid phase extraction (SPE) purification. This method ensures high radiochemical and enantiomeric purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: O-(2-Fluoroethyl)tyrosine primarily undergoes nucleophilic substitution reactions during its synthesis. The nucleophilic reaction between fluorine-18 fluoride and a protected tosyl precursor is a key step in its production .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 1,2-bis(tosyloxy)ethane, N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, and fluorine-18 fluoride. Reaction conditions often involve the use of microwave heating to enhance reaction efficiency .
Major Products: The major product of these reactions is this compound itself, which is then purified using high-performance liquid chromatography (HPLC) or solid phase extraction to achieve high purity .
Scientific Research Applications
Brain Tumor Imaging
O-(2-[18F]fluoroethyl)-L-tyrosine is primarily utilized in the imaging of brain tumors. It has shown superior performance compared to other imaging modalities:
- Tumor Differentiation : Studies indicate that 18F-FET PET is effective in distinguishing between tumor recurrence and radiation necrosis, achieving diagnostic accuracy rates of up to 92% in cases of suspected high-grade gliomas .
- Uptake Patterns : The uptake ratio of 18F-FET in glioblastoma patients is significantly elevated compared to normal brain tissue, with mean ratios reported around 3.15 to 3.33 .
Clinical Case Studies
Several clinical studies have demonstrated the efficacy of 18F-FET:
- Case Study on Incidental Findings : A notable case reported incidental findings of pituitary disease during 18F-FET PET imaging, highlighting its potential beyond primary tumor assessment .
- Dynamic PET Imaging : In a study involving dynamic PET imaging, researchers successfully differentiated between recurrent tumors and radiation-induced changes in patients with prior treatment histories .
Comparative Analysis with Other Tracers
The following table summarizes the comparative effectiveness of O-(2-[18F]fluoroethyl)-L-tyrosine against other common tracers used in brain imaging:
| Tracer Type | Uptake in Tumors | Uptake in Inflammation | Diagnostic Accuracy | Notes |
|---|---|---|---|---|
| O-(2-[18F]fluoroethyl)-L-tyrosine | High | Low | High | Superior for glioma imaging |
| 2-[18F]FDG | Moderate | High | Moderate | Often conflated with inflammation |
| L-[methyl-3H]methionine | Moderate | Moderate | Variable | Less effective for distinguishing recurrence |
Synthesis and Radiopharmacology
The synthesis of O-(2-fluoroethyl)tyrosine involves nucleophilic substitution processes that yield high-purity radiolabeled compounds suitable for clinical use. The production method allows for efficient distribution across medical facilities, enhancing accessibility for PET scans .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to O-(2-Fluoroethyl)tyrosine include L-2-[18F]fluorotyrosine, L-3-[18F]fluoromethyl tyrosine, and O-2-[(2-[18F]fluoroethyl)methylamino]ethyltyrosine .
Uniqueness: This compound is unique due to its high specificity for tumor cells and its favorable in vivo characteristics, such as high stability and low uptake in inflammatory tissues . These properties make it a preferred choice for PET imaging in clinical settings.
Properties
CAS No. |
854750-33-7 |
|---|---|
Molecular Formula |
C11H14FNO3 |
Molecular Weight |
227.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2-fluoroethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14FNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
QZZYPHBVOQMBAT-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCF |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















